REACTION_CXSMILES
|
O.NN.[CH:4]1([S:7][C:8]2[CH:13]=[CH:12][C:11]([C:14](=O)[C:15]([OH:17])=[O:16])=[CH:10][CH:9]=2)[CH2:6][CH2:5]1.[OH-].[K+].O>C(OCC)C>[CH:4]1([S:7][C:8]2[CH:13]=[CH:12][C:11]([CH2:14][C:15]([OH:17])=[O:16])=[CH:10][CH:9]=2)[CH2:5][CH2:6]1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
4.77 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
3.41 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)SC1=CC=C(C=C1)C(C(=O)O)=O
|
Name
|
|
Quantity
|
593 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
593 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
593 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
stirring rod and a reflux condenser
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with an overhead
|
Type
|
CUSTOM
|
Details
|
reached −50° C.
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
TEMPERATURE
|
Details
|
The temperature increased due to an exotherm and it
|
Type
|
TEMPERATURE
|
Details
|
was then heated in an oil bath to 80° C
|
Type
|
CUSTOM
|
Details
|
was at 80° C.
|
Type
|
STIRRING
|
Details
|
stirred vigorously
|
Type
|
CUSTOM
|
Details
|
returned to 80° C.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
to cool back to 80° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then heated at 100° C. for 16 h over which time the reaction
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
It was then cooled to 25° C.
|
Type
|
CUSTOM
|
Details
|
It was then transferred to a separatory funnel
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
CUSTOM
|
Details
|
the aqueous layer separated into a flask
|
Type
|
EXTRACTION
|
Details
|
The organic layer was then extracted with water (5 mL)
|
Type
|
STIRRING
|
Details
|
added heptane (5 mL) and stirred vigorously
|
Type
|
TEMPERATURE
|
Details
|
This solution was cooled to 0° C. in an ice bath
|
Type
|
ADDITION
|
Details
|
was treated dropwise with concentrated hydrochloric acid (˜7 mL) over 30 min until the aqueous layer
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the temperature of the solution below 50° C.
|
Type
|
TEMPERATURE
|
Details
|
to cool to 25° C.
|
Type
|
STIRRING
|
Details
|
stirred for 3 h
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
It was then filtered
|
Type
|
CUSTOM
|
Details
|
to remove the solids
|
Type
|
WASH
|
Details
|
the solids were washed with 1N aqueous hydrochloric acid (1.5 mL), water (2×1.5 mL), heptane (5 mL) and 1:1 heptane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
diethyl ether (5 mL) and the solid was then dried in a vacuum oven
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)SC1=CC=C(C=C1)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.7 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |